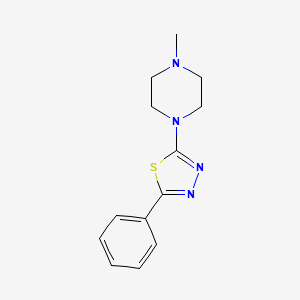

Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 1,3,4-thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 1-methylpiperazine with 5-phenyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazoline derivatives.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit notable antimicrobial properties. For instance, compounds conjugated with 1,3,4-thiadiazole have shown promising activity against a range of bacterial strains. One study reported the synthesis of a series of piperazine-thiadiazole derivatives and evaluated their antimicrobial effectiveness using standard protocols . The results indicated that some derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity of piperazine derivatives is particularly noteworthy. A study highlighted the synthesis of new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring substituted piperazines. These compounds exhibited potent growth inhibitory activity against breast cancer cells (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines . For example:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4i | 2.32 | MCF-7 |

| 4f | 5.36 | MCF-7 |

| 4c | 10.10 | HepG2 |

The mechanism behind this activity often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Inhibition of Viral Proteases

Piperazine derivatives have also been explored for their potential as antiviral agents. In particular, studies have investigated their efficacy against SARS-CoV-2 protease enzymes using molecular docking analyses. The findings suggest that certain piperazine ligands could serve as effective inhibitors, highlighting their role in combating viral infections .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities associated with piperazine-thiadiazole compounds:

- Case Study 1 : A study synthesized a series of piperazine derivatives and tested them for anticancer activity against various cell lines. The results indicated enhanced cytotoxic effects correlated with specific structural modifications.

- Case Study 2 : Another investigation focused on the antimicrobial efficacy of these compounds against resistant bacterial strains, revealing significant potential for therapeutic applications in infectious diseases.

Mechanism of Action

The biological activity of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism of action may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

1-Methyl-4-(5-phenyl-1,2,4-triazol-2-yl)piperazine: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to its analogs .

Biological Activity

Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl) is a compound that belongs to the class of piperazine derivatives, characterized by its unique structure which includes a piperazine ring substituted with a phenyl group and a thiadiazolyl group. This structural arrangement is believed to contribute significantly to its diverse biological activities.

- Molecular Formula : C13H16N4S

- Molecular Weight : 260.36 g/mol

- CAS Number : Not specified in the sources but can be referenced as CB7682733.

Biological Activities

Piperazine derivatives, including 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl), have been investigated for various biological activities. The following are some notable findings regarding its biological activity:

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating an ability to induce cell cycle arrest and apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .

- The IC50 values for related compounds have been reported, indicating varying degrees of potency. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

-

Mechanisms of Action :

- The biological activity is thought to stem from interactions with cellular macromolecules such as proteins and nucleic acids. These interactions can modulate critical biological pathways, potentially leading to therapeutic effects in cancer treatment.

- Anticonvulsant Properties :

Structure-Activity Relationship (SAR)

The biological efficacy of piperazine derivatives is influenced by structural modifications:

| Compound | Modification | Activity | IC50 Value |

|---|---|---|---|

| Compound 4a | Methyl group on piperazine | Fair activity | 51.56 µg/mL |

| Compound 4b | Ethyl group instead of methyl | Enhanced potency | 25.21 µg/mL |

| Compound 4e | Additional aromatic substitution | High activity | Similar to 5-FU |

This table illustrates how specific changes in the chemical structure can lead to significant variations in biological activity.

Case Studies and Research Findings

Numerous studies have contributed to our understanding of the biological activities of piperazine derivatives:

-

Cytotoxicity Studies :

- A series of compounds were synthesized and screened against multiple human cancer cell lines, revealing significant cytotoxicity across various types .

- The incorporation of different substituents on the piperazine ring has been shown to impact selectivity and potency against cancer cells versus normal cells.

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine derivatives?

- Methodology : The compound can be synthesized via the Pinner reaction using 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile derivatives and hydrazine hydrate. Electron-donor substituents on the aromatic ring enhance reaction yields, as observed in the synthesis of symmetrical thiadiazole-tetrazine hybrids . Lawesson’s reagent is critical for cyclizing thiadiazole precursors in toluene under reflux (7–12 hours), followed by purification via column chromatography (chloroform/ethyl acetate, 5:1 v/v) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this piperazine-thiadiazole hybrid?

- Methodology :

- ¹H NMR : Signals for the methyl group on the piperazine ring (δ ~2.4–2.6 ppm) and aromatic protons (δ ~7.0–8.1 ppm) confirm substitution patterns. For example, tert-butyl substituents show singlet peaks at δ ~1.3 ppm .

- IR : Stretching vibrations for C=N bonds in the thiadiazole ring (~1600–1650 cm⁻¹) and N–H in the piperazine ring (~3300 cm⁻¹) are diagnostic .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodology : Column chromatography with chloroform/ethyl acetate gradients (5:1 to 3:1 v/v) effectively separates byproducts. For unsymmetrical derivatives, HPLC with reverse-phase C18 columns improves purity (>95%) .

Advanced Research Questions

Q. How do electron-donor and electron-withdrawing substituents influence the fluorescence properties of this compound?

- Methodology : Substituents like nitro groups reduce fluorescence quantum yield due to electron withdrawal, while methoxy groups enhance π-conjugation. Comparative studies with oxadiazole analogs (replacing sulfur with oxygen) show red-shifted emission maxima (~20 nm) in thiadiazole derivatives, attributed to increased electron delocalization .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts HOMO-LUMO gaps (~4.5 eV) and charge distribution. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Molecular docking studies assess interactions with biological targets like acetylcholinesterase (relevant to Alzheimer’s research) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

- Methodology :

- Dose-response assays : Test across a concentration range (0.1–100 μM) to identify off-target effects at higher doses.

- Target validation : Use CRISPR knockdown or selective inhibitors to isolate pathways (e.g., NMDA receptor modulation vs. bacterial efflux pump inhibition) .

- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., trifluoromethyl vs. methyl groups) to pinpoint pharmacophores .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodology :

- Prodrug design : Introduce acetyl or phosphate groups at metabolically labile sites (e.g., piperazine N-atoms).

- Cytochrome P450 inhibition assays : Identify major metabolites using LC-MS/MS and modify substituents (e.g., replace phenyl with pyridyl) to reduce oxidation .

Q. Methodological Considerations

Q. How to design experiments assessing the compound’s role in multitargeted therapies (e.g., Alzheimer’s disease)?

- Workflow :

In vitro assays : Evaluate acetylcholinesterase inhibition (Ellman’s method) and β-amyloid aggregation (Thioflavin T assay) .

In silico screening : Use AutoDock Vina to predict binding to tau protein (PDB ID: 5O3T).

In vivo validation : Administer to transgenic mouse models (e.g., APP/PS1) and monitor cognitive deficits via Morris water maze .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Techniques :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks.

- HPLC-DAD/MS : Monitor degradation peaks and identify products (e.g., hydrolyzed thiadiazole rings or oxidized piperazine) .

Q. Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?

- Resolution :

- Cell line specificity : Test on multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-dependent toxicity.

- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms.

- Solubility factors : Poor aqueous solubility (>100 μM) may artificially reduce observed toxicity; use DMSO vehicles with <0.1% concentration .

Properties

CAS No. |

57709-35-0 |

|---|---|

Molecular Formula |

C13H16N4S |

Molecular Weight |

260.36 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C13H16N4S/c1-16-7-9-17(10-8-16)13-15-14-12(18-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

BCIPEJZZNBCBIU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.